molecular formula C19H22ClN3O3S B2454638 N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034399-49-8

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No.: B2454638
CAS No.: 2034399-49-8
M. Wt: 407.91
InChI Key: QWMPHLBSPWAUBK-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound characterized by the presence of a chlorobenzyl group, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-(furan-2-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and purification systems such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Benzyl derivatives.

    Substitution: Compounds with different substituents on the benzyl ring.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-thiomorpholinoethyl)oxalamide
  • N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Uniqueness

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring and thiomorpholine moiety distinguishes it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-26-17)23-7-10-27-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPHLBSPWAUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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